![molecular formula C15H14ClN3OS B2755136 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide CAS No. 1788674-32-7](/img/structure/B2755136.png)

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

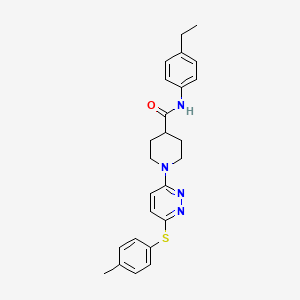

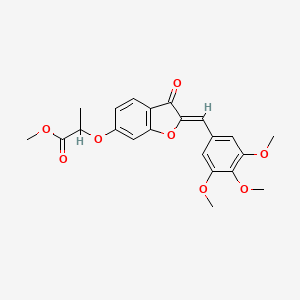

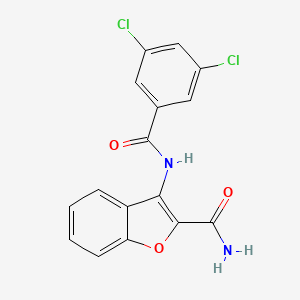

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been reported to have potent activities against FGFR1, 2, and 3 . They have been used in the development of FGFR inhibitors, which are an attractive strategy for cancer therapy .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, involves complex chemical reactions . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is complex. The core structure is a pyrrolopyridine ring, which is a bicyclic compound consisting of a pyrrole ring fused with a pyridine ring . The exact molecular structure of “this compound” is not provided in the available resources.Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are complex and can vary depending on the specific derivative and the conditions under which the reactions take place . The exact chemical reactions involving “this compound” are not detailed in the available resources.Physical And Chemical Properties Analysis

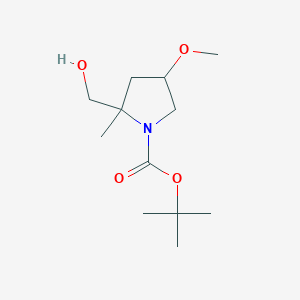

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives can vary depending on the specific derivative . The exact physical and chemical properties of “this compound” are not provided in the available resources.Aplicaciones Científicas De Investigación

Synthetic Pathways and Chemical Reactivity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide serves as a precursor in the synthesis of complex heterocyclic compounds due to its unique structural features. Studies on compounds with similar structures reveal their roles in facilitating novel synthetic pathways. For instance, thiophene-carboxamides undergo dearomatising cyclisation, leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes, showcasing the potential of similar compounds in generating new chemical entities with diverse structural frameworks (Clayden et al., 2004).

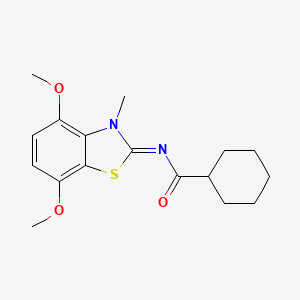

Coordination Chemistry and Material Science

In material science, this compound analogues contribute to the development of novel coordination polymers. Research demonstrates the ability of structurally related compounds to form diverse coordination geometries with metals, influencing the design of new materials with potential applications in catalysis, molecular recognition, and as components in electronic devices. For example, bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate showcases how similar compounds can participate in forming nearly linear geometry with metals, highlighting the structural versatility and potential utility of this compound in coordination chemistry and material science (Shi et al., 2010).

Drug Discovery and Medicinal Chemistry

Compounds bearing the this compound moiety are of significant interest in drug discovery due to their potential biological activities. Structures incorporating the pyrrolopyridine and thiophene units have been explored for their interactions with biological targets, facilitating the development of new pharmacophores. The synthesis and biological evaluation of derivatives, such as in the context of antimicrobial and anticancer activity, reflect the compound's relevance in medicinal chemistry research. The exploration of similar compounds for their antibacterial and anticancer properties underscores the potential therapeutic applications of this compound and its derivatives (Bondock & Gieman, 2015).

Mecanismo De Acción

Target of Action

The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases that play essential roles in various types of tumors . They consist of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

The compound interacts with FGFRs by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby disrupting the FGFR signaling pathway .

Biochemical Pathways

The inhibition of FGFRs affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various cellular processes such as organ development, cell proliferation and migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways and their downstream effects .

Pharmacokinetics

It is noted that the compound has a low molecular weight , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells . These effects are primarily due to the disruption of the FGFR signaling pathway and its downstream effects .

Direcciones Futuras

1H-pyrrolo[2,3-b]pyridine derivatives, including “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide”, have potential in the development of new cancer therapies . Future research could focus on optimizing these compounds and further investigating their mechanisms of action .

Análisis Bioquímico

Biochemical Properties

The compound N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide interacts with various biomolecules, particularly enzymes such as FGFR1, 2, and 3 . These interactions are crucial in regulating organ development, cell proliferation and migration, angiogenesis, and other processes .

Cellular Effects

In cellular processes, this compound has been observed to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with FGFRs, leading to inhibition of these receptors . This results in the activation of downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Temporal Effects in Laboratory Settings

It has been observed to exhibit potent FGFR inhibitory activity .

Metabolic Pathways

It is known to interact with FGFRs, which play a crucial role in various metabolic processes .

Propiedades

IUPAC Name |

5-chloro-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3OS/c16-13-5-4-12(21-13)15(20)18-8-2-9-19-10-6-11-3-1-7-17-14(11)19/h1,3-7,10H,2,8-9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXGTZCVWKGMDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2755056.png)

![N-(4-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2755057.png)

![2-[(2-chloroacetyl)-methylamino]-N-cyclopropylacetamide](/img/structure/B2755058.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2755069.png)

![4-Chloro-2-(7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2755070.png)

![5-[(2R,4S)-4-Methoxy-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2755072.png)